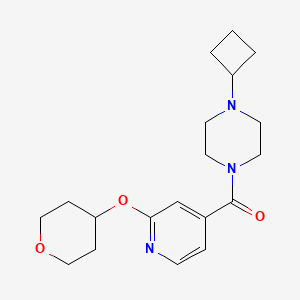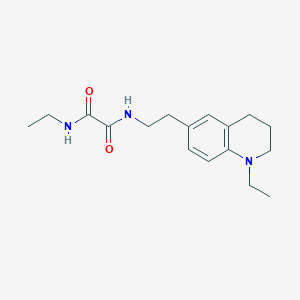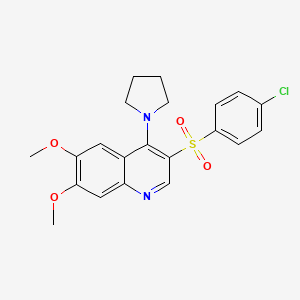![molecular formula C18H17F4NO B2758811 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 1023441-47-5](/img/structure/B2758811.png)
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is an intriguing chemical compound with distinct molecular architecture. This compound features a unique combination of a fluoro-trifluoromethyl-substituted phenyl ring and a trimethyl-substituted tetrahydroindolone structure, making it notable in various chemical research and applications.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many FDA-approved drugs, suggesting that it plays a significant role in their therapeutic effects .
Biochemical Pathways
The presence of the trifluoromethyl group suggests that it may interact with various biochemical pathways, given its prevalence in many pharmacologically active compounds .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of many drugs , which could potentially impact the bioavailability of this compound.
Result of Action
The trifluoromethyl group is known to enhance the potency and selectivity of many drugs , suggesting that it may have similar effects in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, one common method involves the following steps:
Initial Construction: The process begins by synthesizing the fluoro-trifluoromethyl-substituted phenyl intermediate.
Cyclization: This intermediate undergoes cyclization with specific reagents to form the tetrahydroindolone core.
Substitution: Finally, trimethyl groups are introduced to the indolone ring through selective alkylation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves optimized reaction conditions, ensuring higher yields and purity. Key steps include:
Catalysis: Utilizing efficient catalysts to accelerate the cyclization and substitution reactions.
Purification: Employing advanced purification techniques, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO₄, forming oxidized derivatives.
Reduction: It undergoes reduction with agents such as LiAlH₄, leading to different reduced products.
Substitution: The phenyl ring allows for electrophilic substitution reactions, introducing other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Conditions: Acidic or basic catalysts, suitable solvents like dichloromethane
Major Products
The major products depend on the type of reaction; for instance:
Oxidation: Produces oxidized phenyl derivatives
Reduction: Yields reduced tetrahydroindolone variants
Substitution: Introduces new functional groups on the phenyl ring
Scientific Research Applications
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has broad applications across various fields:
Chemistry: Used as a building block in synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its role in drug discovery, particularly in designing novel pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials, contributing to advancements in materials science.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one stands out due to:
Unique Substitutions: The fluoro-trifluoromethyl and trimethyl groups confer unique properties.
Chemical Stability: Enhanced stability compared to unsubstituted counterparts.
Biological Activity: Distinct interactions with biological targets.
List of Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO/c1-10-6-12-15(8-17(2,3)9-16(12)24)23(10)11-4-5-14(19)13(7-11)18(20,21)22/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHXTMBCWMJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)F)C(F)(F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate](/img/structure/B2758728.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)
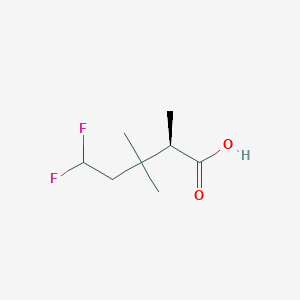
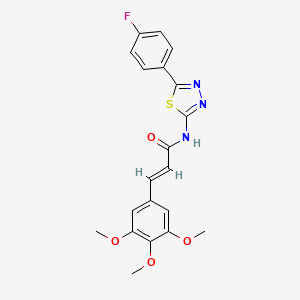
![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2758747.png)
